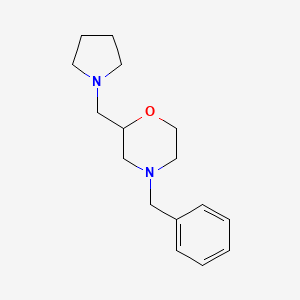

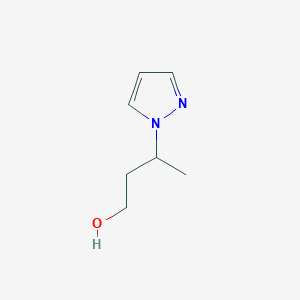

4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

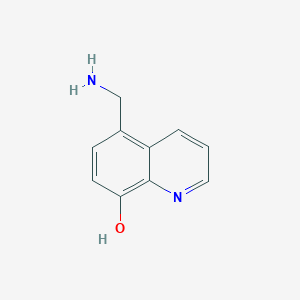

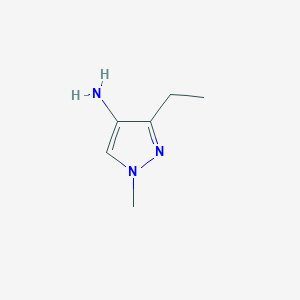

4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine is a compound that is structurally related to various pharmacologically active molecules. The presence of a morpholine ring is a common feature in many biologically active compounds, including those with anticonvulsant, antimycobacterial, and anticancer properties. The morpholine moiety is often linked to other functional groups that can modulate the biological activity of the compound .

Synthesis Analysis

The synthesis of compounds related to 4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine involves multi-step synthetic routes. For instance, the synthesis of N-Mannich bases derived from pyrrolidine-2,5-dione, which are potential anticonvulsant agents, includes the formation of a library of compounds through the Mannich reaction . Similarly, the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, an important intermediate for anticancer drugs, involves a three-step process starting from commercially available terephthalaldehyde . These synthetic methods are optimized to achieve high yields and to minimize by-products.

Molecular Structure Analysis

The molecular structure of compounds containing morpholine and pyrrolidine moieties has been studied using various spectroscopic techniques. For example, the molecular geometry, vibrational frequencies, and chemical shift values of a related compound, 4-allyl-2-(morpholin-4-ylmethyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, were calculated using density functional methods and compared with experimental data . The crystal structure of another related compound, 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, was determined, revealing the conformation of the morpholine ring and the orientation of the methylene bridge .

Chemical Reactions Analysis

The reactivity of compounds with morpholine and pyrrolidine rings can be diverse. For instance, 4-oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives undergo ring-opening reactions with heterocyclic amines, including morpholine and pyrrolidine, to yield various substituted products . These reactions are important for the generation of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine are influenced by their molecular structure. The presence of the morpholine ring contributes to the solubility and stability of the compounds. The spectral data, including NMR and IR, provide insights into the electronic environment of the atoms within the molecule and are essential for confirming the structure of synthesized compounds .

Safety And Hazards

The safety information for 4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305+P351+P338 . It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

Eigenschaften

IUPAC Name |

4-benzyl-2-(pyrrolidin-1-ylmethyl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-2-6-15(7-3-1)12-18-10-11-19-16(14-18)13-17-8-4-5-9-17/h1-3,6-7,16H,4-5,8-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCFQWJMHRVTFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CN(CCO2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630353 |

Source

|

| Record name | 4-Benzyl-2-[(pyrrolidin-1-yl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine | |

CAS RN |

635699-06-8 |

Source

|

| Record name | 4-Benzyl-2-[(pyrrolidin-1-yl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1289947.png)

![[3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine](/img/structure/B1289949.png)